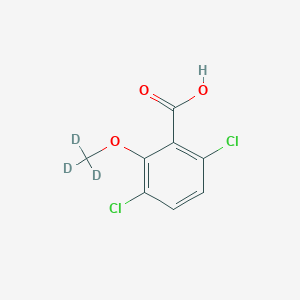

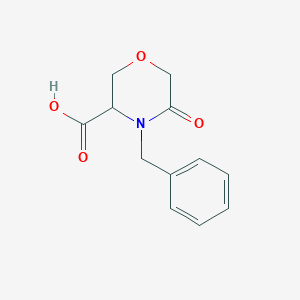

4-苄基-5-氧代吗啉-3-羧酸

描述

Synthesis Analysis

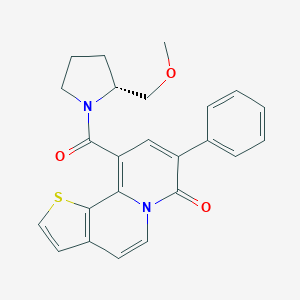

The synthesis of 4-benzyl-5-oxomorpholine-3-carbamide, a closely related compound, involves slow evaporation solution growth techniques at room temperature. This process is characterized by single crystal X-ray diffraction, FT-IR, FT-Raman, and 1H-NMR techniques, showcasing the compound's molecular geometry and confirming its structure through Density Functional Theory (DFT) computations (Murthy et al., 2017). Another synthesis approach involves a cyclocondensation between diglycolic anhydride and arylideneamines for producing polysubstituted diastereomeric 5-oxomorpholine-2-carboxylic acids, highlighting the versatility in synthetic routes for related structures (Burdzhiev et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-benzyl-5-oxomorpholine-3-carbamide, a compound related to 4-Benzyl-5-oxomorpholine-3-carboxylic acid, has been thoroughly analyzed using single crystal X-ray diffraction. This analysis, along with DFT computations, has revealed detailed geometric parameters and electronic properties, including HOMOs and LUMOs distributions. The molecular electrostatic potential, frontier molecular orbitals, and other global reactivity descriptors were determined to understand the compound's chemical behavior and interaction potentials (Murthy et al., 2017).

Chemical Reactions and Properties

Studies on related benzomorpholine derivatives have explored their synthesis through various reactions, including rhodium(II) acetate catalyzed O–H and N–H carbene insertion, highlighting the chemical reactivity and potential for functional group modifications of these compounds. These reactions open avenues for the creation of bioactive compounds and further chemical exploration (Trstenjak et al., 2013).

Physical Properties Analysis

The physical properties of such compounds are crucial for their application in various fields. Single crystal X-ray diffraction provides insights into the crystalline structure, which is essential for understanding the material's stability, solubility, and reactivity. The synthesis and structural elucidation of 4-benzyl-5-oxomorpholine-3-carbamide, for instance, shed light on its potential physical properties by detailing its crystal growth and molecular geometry (Murthy et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-Benzyl-5-oxomorpholine-3-carboxylic acid and its derivatives can be inferred from studies involving detailed computational analyses, including DFT. These studies reveal information about the compound's reactivity, stability, and potential interactions with biological targets. For example, the docking studies on 4-benzyl-5-oxomorpholine-3-carbamide indicate potential inhibitory activity against specific enzymes, suggesting a method to predict the chemical behavior of 4-Benzyl-5-oxomorpholine-3-carboxylic acid in biological systems (Murthy et al., 2017).

科学研究应用

合成方法:

- 开发了一种从苄氧基吲哚合成羟基吲哚-3-羧酸的方法,有助于研究植物和动物中吲哚化合物的代谢 (Marchelli、Hutzinger 和 Heacock,1969)。

- 在无金属条件下,可见光介导的苄基 C-H 键与 CO2 的羧化可以产生 2-芳基丙酸,从而合成各种药物 (Meng、Schirmer、Berger、Donabauer 和 König,2019)。

- 一项研究提出了一种通过 1-脱氢二肽的立体选择性环化来合成新型 6-二取代 5-氧代吗啉-3-羧酸酯衍生物的新型合成方法 (Shin、Yoshioka、Inoue 和 Yonezawa,2003)。

药用应用:

- 4-苄基-5-氧代吗啉-3-酰胺化合物由于其在单斜晶系空间群 P21/n 中的结晶及其与吡咯抑制剂的稳定络合物而显示出作为生物活性剂的潜力 (Murthy 等人,2017)。

- 5-氧代-5H-[1]苯并吡喃[2,3-b]吡啶-3-羧酸及其四唑类似物在大鼠中显示出抗过敏活性 (Nohara 等人,1985)。

- 使用 4-乙酰氨基-TEMPO 的电催化方法有效地将伯醇和醛氧化为羧酸,保留了立体化学并实现了利维拉西坦前体的合成 (Rafiee 等人,2018)。

结构分析和应用:

- 3-苄基-2-羟基-2-环戊烯-1-酮的不对称氧化产生了 2-苄基-5-氧代-四氢呋喃-2-羧酸的两种对映异构体,导致 4'-取代核苷 (Jõgi 等人,2008)。

- 可以通过二甘醇酸酐和芳基亚胺之间的环缩合反应制备多取代非对映异构 5-氧代吗啉-2-羧酸,从而允许形成肽键和结构转化 (Burdzhiev、Stanoeva、Shivachev 和 Nikolova,2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-benzyl-5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHROJZLGLNLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-5-oxomorpholine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-benzyl-5-oxomorpholine-3-carboxylic acid in the synthesis of 3-aryloxymethylmorpholine hydrochloride appetite suppressants?

A1: 4-benzyl-5-oxomorpholine-3-carboxylic acid serves as a key starting material in the synthesis of 3-aryloxymethylmorpholine hydrochloride appetite suppressants [, ]. The research focuses on achieving chemoselective reduction of this compound and its derivatives under various metal hydride reducing conditions. This specific reduction is crucial to avoid ring enlargement side reactions and ensure the unambiguous synthesis of the desired appetite suppressants.

Q2: What challenges are associated with the reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid in this synthesis?

A2: The presence of multiple functional groups within the 4-benzyl-5-oxomorpholine-3-carboxylic acid structure poses a challenge for selective reduction. The researchers investigated various metal hydride reducing conditions to achieve chemoselectivity, specifically targeting the carboxylic acid group while leaving the morpholine ring intact [, ]. This selective reduction is crucial to prevent undesired ring enlargement side reactions and ensure the formation of the target 3-aryloxymethylmorpholine hydrochloride structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)